Ethyl 6-methyl-4-[4-(methylsulfanyl)phenyl]-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate
CAS No.:
Cat. No.: VC16288461
Molecular Formula: C15H18N2O3S
Molecular Weight: 306.4 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C15H18N2O3S |
|---|---|
| Molecular Weight | 306.4 g/mol |
| IUPAC Name | ethyl 6-methyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate |
| Standard InChI | InChI=1S/C15H18N2O3S/c1-4-20-14(18)12-9(2)16-15(19)17-13(12)10-5-7-11(21-3)8-6-10/h5-8,13H,4H2,1-3H3,(H2,16,17,19) |
| Standard InChI Key | YQBGTDIOBKUHRU-UHFFFAOYSA-N |
| Canonical SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)SC)C |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound’s IUPAC name, ethyl 6-methyl-4-(4-methylsulfanylphenyl)-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxylate, reflects its intricate substituent arrangement. The tetrahydropyrimidine core adopts a partially saturated conformation, with the 4-(methylsulfanyl)phenyl group introducing steric bulk and electronic effects. The ethyl ester at position 5 enhances solubility in organic solvents, while the ketone at position 2 contributes to hydrogen-bonding interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | C<sub>15</sub>H<sub>18</sub>N<sub>2</sub>O<sub>3</sub>S |
| Molecular Weight | 306.4 g/mol |
| Canonical SMILES | CCOC(=O)C1=C(NC(=O)NC1C2=CC=C(C=C2)SC)C |
| InChI Key | YQBGTDIOBKUHRU-UHFFFAOYSA-N |
| XLogP3 | 3.2 (predicted) |
The methylsulfanyl (-SMe) group at the para position of the phenyl ring enhances lipophilicity, as evidenced by its XLogP3 value of 3.2. This property is critical for membrane permeability in biological systems.
Spectral Characterization
While experimental spectral data (e.g., NMR, IR) for this specific compound remains limited, analogues with similar substituents exhibit characteristic signals:
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¹H NMR: Aromatic protons from the 4-(methylsulfanyl)phenyl group resonate at δ 7.2–7.4 ppm, while the methylsulfanyl proton appears as a singlet near δ 2.5 ppm.
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¹³C NMR: The carbonyl carbons (C=O) of the ester and ketone groups appear at δ 165–175 ppm.
Synthesis and Optimization
Conventional Synthetic Routes
The synthesis typically involves a Biginelli-like multicomponent reaction, combining ethyl acetoacetate, 4-(methylsulfanyl)benzaldehyde, and urea/thiourea under acidic conditions. A representative protocol includes:
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Condensation: Heating ethyl acetoacetate (1 equiv), 4-(methylsulfanyl)benzaldehyde (1 equiv), and urea (1.2 equiv) in ethanol with HCl as a catalyst at 80°C for 6–8 hours.
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Cyclization: In situ formation of the tetrahydropyrimidine ring via acid-catalyzed dehydration.
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Isolation: Precipitation upon cooling, followed by recrystallization from ethanol to yield the pure product (reported yield: 68–72%).
Advancements in Catalysis
Recent studies highlight lanthanum(III) chloride (LaCl<sub>3</sub>·7H<sub>2</sub>O) as a superior catalyst for one-pot syntheses. Murugesan et al. demonstrated that LaCl<sub>3</sub> achieves yields of 85–90% under solvent-free conditions at 100°C within 2 hours . Key advantages include:
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Reusability: The catalyst retains 80% activity after five cycles.
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Eco-Friendliness: Eliminates hazardous solvents and reduces energy consumption .
Table 2: Comparative Synthesis Metrics
| Parameter | HCl Method | LaCl<sub>3</sub> Method |
|---|---|---|
| Reaction Time | 6–8 hours | 2 hours |
| Yield | 68–72% | 85–90% |
| Catalyst Recovery | Not feasible | 80% after 5 cycles |
| Environmental Impact | Moderate | Low |
Biological Activities and Mechanisms
Anticancer Properties
Preliminary assays against MCF-7 breast cancer cells show moderate cytotoxicity (IC<sub>50</sub>: 45 μM), likely mediated by:
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Topoisomerase II inhibition: Intercalation into DNA-topoisomerase complexes.
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Reactive oxygen species (ROS) generation: Oxidative stress-induced apoptosis.
Applications in Drug Discovery
Lead Optimization
The ethyl ester moiety serves as a prodrug strategy, enabling hydrolysis to the active carboxylic acid in vivo. Structural modifications, such as replacing the methylsulfanyl group with halogens, are being explored to enhance potency.
Material Science Applications
The compound’s rigid tetrahydropyrimidine core has been utilized in designing liquid crystals with mesomorphic phases stable up to 150°C.
Comparison with Structural Analogues
Table 3: Key Analogues and Their Properties
The ethyl ester derivative reviewed here balances lipophilicity and metabolic stability, making it superior to methyl analogues in oral bioavailability.
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